molecular formula C8H16O5S B13333288 4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid

4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid

Katalognummer: B13333288
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: UTCMLRRLNXJHMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid is an organic compound with a unique structure that includes an ethoxy group, a dimethyl group, a ketone, and a sulfonic acid group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3,3-dimethylbutan-2-one with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with proteins, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethoxy-3,5-dimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.

    2-Amino-4-ethoxy-3-hydroxybutanoic acid: Contains an amino group and a hydroxy group, making it different in reactivity and applications.

Uniqueness

4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Eigenschaften

Molekularformel

C8H16O5S

Molekulargewicht

224.28 g/mol

IUPAC-Name

4-ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid

InChI

InChI=1S/C8H16O5S/c1-4-13-7(9)8(2,3)5-6-14(10,11)12/h4-6H2,1-3H3,(H,10,11,12)

InChI-Schlüssel

UTCMLRRLNXJHMQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C)CCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.